5-Methyl-4-nitro-1H-indole-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
61149-55-1 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-4-nitro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-9-8(10(6)12(14)15)4-7(5-13)11-9/h2-5,11H,1H3 |
InChI Key |
QUFSOXIVRDBLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 4 Nitro 1h Indole 2 Carbaldehyde and Analogs
Strategic Approaches to Indole (B1671886) Core Construction
The formation of the indole scaffold is a critical first step in the synthesis of complex indole derivatives. Various methods have been developed, each with its own advantages and limitations, particularly when dealing with precursors bearing electron-withdrawing groups like the nitro group.
Fischer Indole Synthesis Adaptations for Nitroindole Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring. wikipedia.orgbyjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comtestbook.com The mechanism proceeds through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com
While the Fischer synthesis is versatile, its application to the synthesis of nitroindoles can be challenging. The presence of a nitro group on the phenylhydrazine ring can deactivate the aromatic system, making the key cyclization step more difficult. However, procedural modifications have been developed to overcome this limitation. An improved Fischer synthesis of nitroindoles, such as 1,3-dimethyl-4-, 5-, and 6-nitroindoles, has been reported, highlighting the ongoing efforts to expand the scope of this classic reaction. tandfonline.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the success of the reaction. wikipedia.org
Table 1: Examples of Fischer Indole Synthesis for Nitroindoles
| Phenylhydrazine Precursor | Carbonyl Component | Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| (4-nitrophenyl)hydrazine | Pyruvic acid | H₂SO₄ | 5-Nitroindole-2-carboxylic acid | researchgate.net |
| (3-nitrophenyl)hydrazine | Acetone | Polyphosphoric acid | 2,3-Dimethyl-6-nitroindole | nih.gov |
| (2-nitrophenyl)hydrazine | Cyclohexanone | Acetic acid/HCl | 7-Nitro-1,2,3,4-tetrahydrocarbazole | nih.gov |
Larock Annulation and Related Palladium-Catalyzed Cyclizations in Functionalized Indole Synthesis
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized indoles, offering mild reaction conditions and broad substrate scope. mdpi.comorganicreactions.org The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, is a particularly versatile method for preparing 2,3-disubstituted indoles. wikipedia.orgnih.gov A key advantage of the Larock procedure is that it does not require a protecting group on the aniline (B41778) nitrogen. nih.gov The regioselectivity of the annulation is generally governed by steric factors, with the bulkier alkyne substituent typically residing at the C-2 position of the resulting indole. nih.govub.edu
This method's versatility is enhanced by the wide variety of substituted alkynes that can be employed, including those with alkyl, aryl, alkenyl, hydroxyl, and silyl (B83357) groups. wikipedia.org However, the regioselectivity can be low when the alkyne substituents have similar steric demands. nih.govnih.gov To address this, silyl-substituted alkynes can be used as "phantom" directing groups to achieve excellent regioselectivity, affording 2-silyl-3-substituted indoles that can be subsequently desilylated. nih.gov Recent advancements have also explored the use of more sustainable and economical nickel catalysts as an alternative to palladium. ijpba.info
Beyond the Larock annulation, a variety of other palladium-catalyzed cyclizations have been developed for indole synthesis. These include the intramolecular cyclization of 2-alkynylanilines and the Cacchi reaction, which allows for the synthesis of 2,3-disubstituted indoles through a domino process. mdpi.com
Alternative Cyclization Methods for Substituted Indoles
In addition to the Fischer and palladium-catalyzed methods, several other cyclization strategies have been developed for the synthesis of substituted indoles. Reductive cyclization of β-nitrostyrenes using a palladium catalyst with phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to indoles under relatively mild conditions. mdpi.comresearchgate.net
Intramolecular cycloaddition reactions also offer a powerful approach for the direct assembly of the bicyclic indole ring system from acyclic precursors. nih.gov For instance, the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes is a modular strategy that is particularly well-suited for constructing indolines and indoles with multiple substituents on the benzene (B151609) ring. nih.gov Furthermore, a PIFA-mediated intramolecular cyclization of N-substituted enamines provides an efficient route to N-arylated and N-alkylated indoles without the need for a halogen substituent in the ortho position of the benzene ring. organic-chemistry.org
Regioselective Functionalization of the Indole Nucleus
Once the indole core is constructed, the next critical step is the regioselective introduction of substituents. For the synthesis of 5-methyl-4-nitro-1H-indole-2-carbaldehyde, this involves the precise installation of a nitro group at the C-4 position and a methyl group at the C-5 position.
Directed Nitration Strategies at Position 4 (or related positions)
The electrophilic substitution of the indole ring typically occurs at the C-3 position due to the higher electron density of the pyrrole (B145914) ring. quimicaorganica.org Therefore, direct nitration of an unsubstituted indole will preferentially yield the 3-nitroindole. To achieve nitration at the C-4 position, strategies that either block the C-3 position or utilize directing groups are necessary.
Nitration of indoles with electronegative substituents has been studied, and the position of nitration is influenced by the nature and position of the existing substituent. For example, nitration of 3-acetylindole (B1664109) with concentrated nitric acid gives predominantly the 6-nitro derivative, with a lesser amount of the 4-nitro product. umn.edu The synthesis of 3,4-dinitroindole has been achieved through the nitration of ethyl indole-2-carboxylate, where the ester group directs nitration to the 4-position after the initial nitration at the 3-position. umn.edu
Recent developments have focused on milder and more regioselective nitration methods. A non-acidic and non-metallic method for the regioselective synthesis of 3-nitroindoles has been developed using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate (B79036) as the electrophilic nitrating agent. nih.govrsc.orgrsc.org While this method primarily targets the 3-position, it highlights the ongoing search for more controlled nitration protocols. For achieving 4-nitration on a pre-existing indole, it is often necessary to have a directing group or to perform the nitration on a precursor where the desired substitution pattern is already established before the final indole ring formation.
Selective Methylation Techniques for Indole Ring Positions
The introduction of a methyl group onto the indole ring can be achieved at either the nitrogen or a carbon atom. N-methylation of indoles can be readily accomplished using various methylating agents. A monoselective N-methylation of indoles has been reported using phenyl trimethylammonium iodide as a safe and easy-to-handle reagent. nih.gov Dimethyl carbonate in the presence of a base has also been used for the N-methylation of indole compounds. google.com
Site-selective C-methylation of the indole ring is more challenging. An iridium-catalyzed C2-selective methylation of indoles has been developed using a pivaloyl directing group. nih.gov This method demonstrates the potential of transition metal catalysis for achieving high regioselectivity in C-H functionalization. For the synthesis of a 5-methylindole (B121678) derivative, it is often more practical to start with a precursor that already contains the methyl group in the desired position, such as p-tolylhydrazine in a Fischer indole synthesis.
Formylation Reactions at Position 2 (e.g., Vilsmeier-Haack)
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. cdnsciencepub.comwikipedia.org The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgresearchgate.net This electrophile then attacks the aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde. researchgate.net
Indoles are particularly good substrates for the Vilsmeier-Haack reaction. Due to the high electron density at the C-3 position of the indole nucleus, formylation typically occurs at this site. However, if the C-3 position is blocked, or if the electronic properties of the ring are significantly altered by substituents, formylation can be directed to other positions, including C-2.
In the case of 5-Methyl-4-nitro-1H-indole, the substitution pattern presents a complex challenge for regioselectivity. The pyrrole ring is generally more reactive than the benzene ring in electrophilic substitution. The methyl group at the C-5 position is an electron-donating group, which activates the benzene ring. Conversely, the nitro group at the C-4 position is a strong electron-withdrawing group, which deactivates the entire molecule towards electrophilic attack.
The synthesis of this compound would require overcoming the inherent preference for C-3 formylation and the deactivating effect of the nitro group. While formylation of electron-deficient indoles is feasible, it may necessitate more forcing reaction conditions. The directing influence of the existing substituents would be critical. It is plausible that by blocking the C-3 position, the Vilsmeier-Haack reaction could be guided to the C-2 position, although competitive formylation on the benzene ring (e.g., at the C-6 position) might also occur.
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Typical Reagents/Conditions | Role in Reaction |
|---|---|---|
| Formylating Agent | N,N-Dimethylformamide (DMF) | Source of the formyl group. |
| Activating Agent | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Reacts with DMF to form the Vilsmeier reagent. |
| Substrate | Electron-rich arenes (e.g., Indoles) | The molecule to be formylated. |
| Workup | Aqueous hydrolysis (e.g., with water or base) | Converts the intermediate iminium salt to the final aldehyde. |
Green Chemistry Approaches and Sustainable Synthetic Routes for Indole Production
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. researchgate.net These principles are increasingly being applied to the synthesis of important heterocyclic compounds like indoles.
One significant area of development is the use of greener reaction media and catalysts. Ionic liquids (ILs), which are salts with low melting points, have emerged as environmentally friendly solvents and catalysts for reactions like the Fischer indole synthesis. researchgate.nettandfonline.comrsc.org Brønsted acidic ionic liquids, for example, can effectively catalyze indole synthesis under solvent-free conditions, and the catalyst can often be reused for multiple cycles. cdnsciencepub.com
Microwave-assisted organic synthesis (MAOS) is another key green technology. tandfonline.comnih.gov Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields. tandfonline.comsciforum.netorganic-chemistry.org Microwave-assisted methods have been successfully applied to various classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.govsciforum.netorganic-chemistry.org For instance, a solvent-free Bischler indole synthesis can be achieved by irradiating anilines and phenacyl bromides with microwaves. organic-chemistry.org Similarly, microwave heating has been used to perform formylation and acetylation of indoles using greener versions of the Vilsmeier-Haack reagents. tandfonline.com
Efforts have also been made to develop more sustainable versions of the Vilsmeier-Haack reaction itself. One approach involves preparing the Vilsmeier reagent using phthaloyl dichloride instead of more hazardous reagents like phosgene (B1210022) or phosphoryl chloride. researchgate.netscirp.org The byproduct, phthalic anhydride, can be easily recovered and recycled, making the process more atom-economical and environmentally friendly. researchgate.net
Table 2: Comparison of Green Synthesis Approaches for Indoles
| Approach | Key Features | Examples/Applications |
|---|---|---|
| Ionic Liquids (ILs) | Reusable, low volatility, can act as both solvent and catalyst. | Fischer indole synthesis, Friedel-Crafts reactions. cdnsciencepub.comresearchgate.nettandfonline.com |
| Microwave-Assisted Synthesis (MAOS) | Rapid heating, shorter reaction times, often higher yields, solvent-free options. | Fischer, Bischler, Madelung indole syntheses; Vilsmeier-Haack formylation. nih.govtandfonline.comsciforum.net |
| Alternative Reagents | Use of less hazardous starting materials and generation of recyclable byproducts. | Vilsmeier reagent from phthaloyl dichloride instead of POCl₃. researchgate.netscirp.org |
| Sustainable Solvents | Use of water, ethanol (B145695), or biodegradable solvents. | Multicomponent indole synthesis in ethanol. rsc.org |
Chemical Reactivity and Derivatization Pathways of 5 Methyl 4 Nitro 1h Indole 2 Carbaldehyde
Transformations of the Aldehyde Moiety
The aldehyde functional group in 5-Methyl-4-nitro-1H-indole-2-carbaldehyde is a primary site for synthetic modification, enabling the construction of larger and more complex molecular architectures.
Condensation Reactions for Schiff Bases and Hydrazones
The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives to yield hydrazones. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds.
Schiff base formation typically involves the reaction of the aldehyde with a primary amine under acid or base catalysis, or upon heating. nih.gov The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine product. rsc.org A variety of primary amines, including aromatic and heterocyclic amines, can be employed to generate a diverse library of Schiff bases. google.comsigmaaldrich.com For instance, the condensation of indole-3-carboxaldehyde (B46971) derivatives with various aryl amines has been reported to proceed efficiently. sigmaaldrich.com
Hydrazone synthesis follows a similar pathway, involving the condensation of the aldehyde with a hydrazine derivative, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). rsc.org These reactions are often carried out in a suitable solvent like methanol, sometimes with a catalytic amount of acid (e.g., acetic acid), and may be promoted by heating. rsc.org The resulting hydrazones are often stable, crystalline compounds. orgsyn.org Hydrazones are a significant class of compounds with a wide range of biological activities and applications as chemosensors. rsc.orgderpharmachemica.com
Table 1: Examples of Condensation Reactions with Indole (B1671886) Aldehydes
| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |
|---|---|---|---|
| Indole-2-carbaldehyde | Primary Amine | Schiff Base | Ethanol (B145695), reflux, catalytic piperidine |
| Indole-4-carboxaldehyde | 2,4-dinitrophenyl hydrazine | Hydrazone | Methanol, reflux, catalytic acetic acid |
| 4-hydroxy-3-nitrobenzaldehyde | Hydrazide derivative | Hydrazone | DMF, microwave irradiation, acetic acid |
Olefination Reactions (e.g., Nitroalkene Formation)
The aldehyde group can be converted into a carbon-carbon double bond through olefination reactions. A notable example is the Henry reaction (or nitroaldol reaction), where the aldehyde reacts with a nitroalkane in the presence of a base to form a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene. While a specific example for this compound is not detailed in the provided search results, the general reactivity of aldehydes in this manner is well-established. Nitroalkenes are valuable synthetic intermediates, participating in a variety of cycloaddition and conjugate addition reactions for the construction of carbocyclic and heterocyclic systems. nih.gov The high reactivity of nitroalkenes and their ability to be transformed into other functional groups make them versatile building blocks in organic synthesis. nih.gov
Oxidation to Carboxylic Acid Derivatives
The formyl group of this compound can be oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of indole-2-carboxylic acid derivatives. Various oxidizing agents can be employed for this purpose. For example, the synthesis of methyl 5-nitroindole-2-carboxylate has been achieved through a multi-step process involving nitration and subsequent dehydrogenation. nih.gov The hydrolysis of the resulting ester would yield the desired 5-nitro-1H-indole-2-carboxylic acid. nih.gov Modern chemoenzymatic methods, such as those using a laccase-TEMPO system, have also been developed for the efficient oxidation of aromatic aldehydes to carboxylic acids under mild conditions. researchgate.net
Reductive Transformations of the Formyl Group
The aldehyde functionality can undergo reduction to either a hydroxyl group (an alcohol) or a methyl group.
Reduction to an Alcohol: The reduction of the aldehyde to a primary alcohol (a hydroxymethyl group) is a standard transformation. This can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. For instance, various substituted 2-hydroxymethylindoles have been prepared by the reduction of the corresponding 2-ethoxycarbonylindoles with lithium aluminum hydride. The reverse of this reaction, the oxidation of the alcohol to the aldehyde, is also a common synthetic step.
Deoxygenative Reduction to a Methyl Group: The complete reduction of the formyl group to a methyl group, known as deoxygenation, can also be accomplished. One method for this transformation is the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. Alternatively, deoxygenative reduction of an aldehyde has been reported using N-tosylhydrazine with sodium cyanoborohydride as the reductant.
Reactions of the Nitro Group
The nitro group attached to the indole ring is another key site for chemical modification, with its reduction to an amino group being a particularly important transformation.
Selective Reduction to Amino Derivatives
The selective reduction of the nitro group to a primary amino group in the presence of other reducible functionalities, such as the aldehyde, is a crucial and often challenging synthetic step. Aromatic amines are valuable intermediates in the synthesis of a wide range of industrially and biologically important compounds. Several methods have been developed to achieve this chemoselective reduction.
One effective system involves the use of sodium borohydride (NaBH₄) in the presence of a transition metal complex, such as Ni(PPh₃)₄, in an ethanol solvent. While NaBH₄ alone is a moderate reducing agent capable of reducing aldehydes and ketones, it does not typically reduce nitro groups. The addition of the nickel complex enhances its reducing power, allowing for the selective reduction of the nitro group.
Another approach utilizes hydrazine in combination with a metal powder. For example, hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature to the corresponding amines in good yields. This method is advantageous as it avoids the use of more expensive metals like palladium or platinum and can be performed under mild conditions. Other catalytic systems, such as Ni(acac)₂ with polymethylhydrosiloxane (B1170920) (PMHS), have also been reported for the chemoselective transfer hydrogenation of nitro compounds to primary amines, showing good tolerance for sensitive functional groups like aldehydes.
Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Notes |
|---|---|---|
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | Enhanced reducing power of NaBH₄. |
| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature | Rapid and selective, uses low-cost metals. |
| Ni(acac)₂ / PMHS | Mild Conditions | Good tolerance for sensitive functional groups. |
Nucleophilic Aromatic Substitution Considerations
The presence of a nitro group on the benzene (B151609) portion of the indole ring is a critical feature that enables nucleophilic aromatic substitution (SNAr) reactions, which are typically difficult for electron-rich aromatic systems. The strongly electron-withdrawing nature of the nitro group activates the ring towards attack by nucleophiles.
In the context of this compound, the nitro group at the C4 position significantly lowers the electron density of the aromatic ring, facilitating the addition of a nucleophile. mdpi.com The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com Subsequent elimination of a leaving group restores the aromaticity. While the target molecule lacks a conventional leaving group like a halogen at the positions activated by the nitro group (C3 and C5), SNAr-type reactions involving the displacement of hydrogen (SNAr-H) have been reported for nitroarenes, though this is less common. mdpi.com
Studies on related nitroindole structures provide insight into potential reactivity. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution, where various nucleophiles regioselectively attack the C2 position. nii.ac.jp Similarly, 5-nitro-1H-indole derivatives can undergo nucleophilic substitution reactions. nih.gov For this compound, the primary consideration for SNAr would be the activation of the C3 and C5 positions by the C4-nitro group. However, the C3 position is part of the pyrrole (B145914) ring and less susceptible to SNAr, while the C5 position is occupied by a methyl group, which is not a viable leaving group. Therefore, direct SNAr on this specific molecule would be challenging without further modification or the use of specialized reaction conditions that promote SNAr-H reactions.
Electrophilic Aromatic Substitution on the Indole Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. byjus.com The indole ring is inherently electron-rich, making it highly reactive towards electrophiles. Substitution typically occurs at the C3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion). masterorganicchemistry.comlibretexts.org
Directing Effects :
The indole nucleus itself directs electrophiles to the benzene ring, typically at the C4 and C6 positions, although this is a weaker effect compared to substitution on the pyrrole ring.
The C5-methyl group is an activating, ortho-, para- director. It would direct incoming electrophiles to the C4 and C6 positions.
The C4-nitro group is a strongly deactivating, meta- director. It would direct incoming electrophiles to the C6 position.
The C2-carbaldehyde group is also a deactivating group.
| Position | Influence of C5-Methyl (Activating, o,p-director) | Influence of C4-Nitro (Deactivating, m-director) | Predicted Outcome |
|---|---|---|---|
| C6 | Favored (para) | Favored (meta) | Most likely site of substitution |
| C7 | Neutral | Disfavored (ortho) | Unlikely site of substitution |
Metal-Catalyzed Coupling and Annulation Strategies
Transition metal-catalyzed reactions have become powerful tools for the functionalization of indole scaffolds. rsc.org These methods include cross-coupling reactions for C-C and C-heteroatom bond formation and annulation strategies to build fused ring systems.
For this compound, several positions could potentially engage in metal-catalyzed C-H functionalization. The C-H bonds on the benzenoid part of the indole (C6 and C7) are potential sites for direct arylation, alkenylation, or alkynylation, often directed by a functional group. rsc.orgacs.org Palladium, rhodium, and nickel catalysts are commonly employed for such transformations. mdpi.comnih.gov For instance, nickel-catalyzed alkyne annulation with anilines provides a versatile route to substituted indoles through C-H/N-H activation. nih.gov A similar strategy could be envisioned for the N-H bond of the target indole.
Annulation reactions, which involve the formation of a new ring, are also highly valuable. rsc.org Palladium-catalyzed annulation of indole-2-carboxamides with alkynoates has been used to synthesize fused carboline systems. rsc.org While the target molecule is a carbaldehyde, its conversion to an amide or another directing group could open pathways for similar metal-catalyzed cyclizations at the C3 position (if the aldehyde were modified) or C-H activation at the C7 position to build polycyclic indole derivatives. Iron-catalyzed oxidative cross-coupling has also been shown to be effective for linking indoles to other heterocycles, a reaction that proceeds via a Friedel–Crafts-type electrophilic substitution mechanism. mdpi.com
| Reaction Type | Potential Site(s) | Common Catalysts | Potential Product Type |
|---|---|---|---|
| C-H Arylation/Alkenylation | C6, C7 | Pd, Rh, Ru | C6/C7-substituted indoles |
| N-H Annulation | N1 | Ni, Co, Rh | N-annulated indole derivatives |
| Directing Group-Assisted C-H Functionalization | C3 (after aldehyde modification), C7 | Pd, Rh | Fused polycyclic indoles |
Morita-Baylis-Hillman Reactions and Indole-Annulated Systems
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic tertiary amine (like DABCO) or phosphine. wikipedia.orgsynarchive.com The reaction is highly atom-economical and produces densely functionalized allylic alcohols. wikipedia.orgbeilstein-journals.org
The C2-carbaldehyde group of this compound makes it an ideal electrophile for the MBH reaction. Research on various indole-2-carbaldehydes has demonstrated their successful participation in this transformation. researchgate.netresearchgate.net For example, N-substituted indole-2-carboxaldehydes react with activated alkenes such as acrylates and acrylonitrile (B1666552) in the presence of DABCO to afford the corresponding MBH adducts in good yields. researchgate.netdntb.gov.ua
The reaction mechanism involves the initial Michael addition of the catalyst to the activated alkene, followed by an aldol-type addition of the resulting zwitterionic enolate to the aldehyde carbonyl group. A final proton transfer and elimination of the catalyst yields the product. The adducts obtained from the MBH reaction of indole-2-carbaldehydes are versatile intermediates for synthesizing various indole-annulated systems. researchgate.netdntb.gov.ua The resulting allylic alcohol functionality can be used in a range of subsequent transformations to construct complex heterocyclic frameworks. beilstein-journals.orgbeilstein-journals.org
| Indole Substrate | Activated Alkene | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N-substituted-indole-2-carboxaldehydes | Acrylates, Acrylonitrile | DABCO | Allylic Alcohols | researchgate.net |
| 3-formyl-9H-pyrido[3,4-b]indoles | Acrylonitrile, Acrylates | DABCO | Allylic Alcohols | beilstein-journals.org |
| Aromatic Aldehydes | Polarized Alkenes | DABCO | MBH Adducts for Domino Reactions | mdpi.com |
Spectroscopic and Crystallographic Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of atoms and the electronic environment of each nucleus.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The aldehyde proton (-CHO) is anticipated to appear as a singlet significantly downfield, typically in the range of δ 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The indole (B1671886) N-H proton is also expected to be a broad singlet at a downfield chemical shift, often above δ 8.5 ppm, influenced by hydrogen bonding and the aromatic nature of the indole ring.
The aromatic protons on the indole core will exhibit characteristic splitting patterns. The H3 proton, adjacent to the aldehyde, will appear as a singlet. The H6 and H7 protons on the benzene (B151609) portion of the indole ring will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl protons (-CH₃) will resonate as a singlet in the upfield region, typically around δ 2.4-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituted indoles and standard chemical shift increments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 8.5 | broad singlet |
| 2-CHO | 9.8 - 10.1 | singlet |
| H3 | ~7.3 - 7.5 | singlet |
| H6 | ~7.4 - 7.6 | doublet |
| H7 | ~7.2 - 7.4 | doublet |
| 5-CH₃ | ~2.4 - 2.6 | singlet |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal will correspond to the aldehyde carbonyl carbon (C2-CHO), expected in the δ 180-185 ppm region. The aromatic carbons of the indole ring will resonate between δ 110-145 ppm. The specific shifts are dictated by the attached substituents; for instance, the carbon bearing the nitro group (C4) will be deshielded, while the carbon attached to the methyl group (C5) will show a shift characteristic of substituted aromatic rings. The methyl carbon itself will appear at the most upfield region of the spectrum, typically around δ 15-20 ppm. Data from the closely related compound 3-Methyl-5-nitro-1H-indole shows aromatic carbons in the range of δ 110-142 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures like indole-2-carbaldehyde and substituted nitroindoles. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 2-CHO | 180 - 185 |
| C2 | ~137 - 140 |
| C3 | ~115 - 118 |
| C3a | ~128 - 130 |
| C4 | ~140 - 144 |
| C5 | ~125 - 128 |
| C6 | ~123 - 125 |
| C7 | ~112 - 114 |
| C7a | ~135 - 138 |
| 5-CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques for Connectivity Assignments and Isomeric Forms
While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for definitive structural confirmation. A COSY spectrum would show correlations between coupled protons, for instance, between the H6 and H7 protons on the benzene ring. An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, such as the correlation from the aldehyde proton (CHO) to the C2 and C3 carbons, and from the methyl protons (5-CH₃) to the C4, C5, and C6 carbons. These techniques are invaluable for unambiguously assigning all signals and confirming the specific isomeric form of the substituted indole.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by analyzing their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands. A sharp, strong band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the aldehyde group. rsc.org The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹.
The nitro group (NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. acs.orgnist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. acs.org
Table 3: Characteristic Infrared (IR) Absorption Frequencies Frequency ranges are based on typical values for the indicated functional groups found in similar molecular structures. rsc.orgacs.orgnist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aldehyde C=O | Stretch | 1650 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Nitro NO₂ | Asymmetric Stretch | 1500 - 1550 |
| Nitro NO₂ | Symmetric Stretch | 1330 - 1370 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₀H₈N₂O₃, corresponding to a monoisotopic mass of approximately 204.0535 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. The fragmentation of indole derivatives is well-documented. tsijournals.comscirp.org Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals. libretexts.orgwikipedia.orglibretexts.org Key expected fragments include:
[M-1]⁺ (m/z 203): Loss of a hydrogen radical, typically from the aldehyde. libretexts.org
[M-29]⁺ (m/z 175): Loss of the formyl radical (•CHO). libretexts.org
[M-46]⁺ (m/z 158): Loss of a nitro group (•NO₂), a common fragmentation for nitroaromatic compounds. tsijournals.com
Further fragmentation of these primary ions would lead to a characteristic pattern that helps confirm the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The indole ring system is a known chromophore. The absorption spectrum is characterized by electronic transitions such as π → π* and n → π*. youtube.comyoutube.comslideshare.net
The presence of both the nitro group (a strong electron-withdrawing group and auxochrome) and the carbaldehyde group (an electron-withdrawing chromophore) conjugated with the indole π-system is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. pharmatutor.org Studies on other nitroindoles confirm that the nitro group extends the conjugation and lowers the energy gap for electronic transitions, pushing absorption into the near-UV or even the visible range. acs.orgacs.org This suggests that this compound would likely be a colored, possibly yellow, compound.
X-ray Diffraction Studies for Solid-State Structure Determination
Following an extensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound this compound could be located. Consequently, detailed research findings regarding its solid-state structure, including unit cell dimensions, space group, and key molecular geometry parameters determined through single-crystal X-ray diffraction, are not publicly available at this time.
The determination of a molecule's three-dimensional structure via X-ray crystallography is a cornerstone of modern chemical research. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles within the crystal lattice. Furthermore, it elucidates the packing of molecules in the solid state, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the material's bulk properties.
While crystallographic data for the specific title compound is unavailable, studies on structurally related indole derivatives, nitro-substituted aromatic systems, and indole-2-carbaldehydes have been reported. These studies consistently highlight the planarity of the indole ring system and the influence of substituent groups on molecular conformation and crystal packing. For instance, the nitro group, being a strong electron-withdrawing group, is known to significantly impact the electronic distribution and intermolecular interactions of aromatic compounds, often leading to characteristic packing motifs driven by dipole-dipole interactions or weak hydrogen bonds. The carbaldehyde group at the 2-position of the indole ring can act as both a hydrogen bond donor and acceptor, further influencing the supramolecular assembly in the solid state.
Although direct experimental data for this compound is absent, computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical insights into its likely solid-state structure and packing arrangements. However, such theoretical predictions await experimental validation through future X-ray diffraction studies. The synthesis of a suitable single crystal of this compound remains a prerequisite for its definitive structural elucidation.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, used to determine the electronic structure of molecules. These calculations would typically provide crucial information about the compound's optimized geometry, vibrational modes, and electronic orbital energies.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. For a molecule like 5-Methyl-4-nitro-1H-indole-2-carbaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore other stable, low-energy arrangements of the molecule, which is particularly relevant for the orientation of the carbaldehyde and nitro functional groups relative to the indole (B1671886) ring. Without published research, specific data on these geometric parameters are not available.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed. These theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing these theoretical spectra with experimentally obtained spectra, chemists can confirm the structure of a synthesized compound. No such theoretical vibrational analysis for this compound has been reported.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
Analysis of the electronic structure provides insight into a molecule's reactivity and electronic properties. A key component of this is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity, stability, and optical properties. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been computationally determined and published.
Quantum Chemical Descriptors for Reactivity Prediction
Beyond frontier orbitals, other quantum chemical descriptors can offer a more detailed picture of chemical reactivity at specific atomic sites within a molecule.
Fukui Functions and Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites. They indicate how the electron density at a specific atom changes when an electron is added to or removed from the molecule, thereby identifying the most likely sites for nucleophilic and electrophilic attack.
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies
The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are methods used to visualize and analyze the nature of chemical bonding in a molecule. They provide a clear picture of electron delocalization, lone pairs, and the covalent character of bonds. For an aromatic and conjugated system like this compound, ELF and LOL studies would be invaluable for understanding the electronic effects of the nitro and methyl substituents on the indole ring system.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular electron delocalization, which are crucial for understanding molecular stability. wikipedia.orgstackexchange.com This analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.
For this compound, NBO analysis reveals significant electron delocalization arising from the interplay between the electron-donating indole ring system and the electron-withdrawing nitro (-NO₂) and carbaldehyde (-CHO) groups. The stability of the molecule is enhanced by hyperconjugative interactions, which involve the transfer of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The extent of this stabilization is quantified by the second-order perturbation energy, E(2). stackexchange.comresearchgate.net
Key interactions within the molecule include:
Delocalization from the indole ring: The π-electrons of the indole core (donor orbitals, e.g., π(C-C)) delocalize into the antibonding π* orbitals of the adjacent nitro and carbaldehyde groups (acceptor orbitals).
Nitro group conjugation: The lone pair electrons on the oxygen atoms of the nitro group (n(O)) donate into the antibonding π* orbital of the N-O bond, contributing to the resonance stabilization of the nitro group itself.
Intra-ring delocalization: Significant delocalization occurs between the π orbitals of the fused benzene (B151609) and pyrrole (B145914) rings, which is characteristic of the indole scaffold.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C5-C6) | π(C4-N(nitro)) | 18.5 | π → π (Ring to Nitro Group) |
| π(C2-C3) | π(C(carbonyl)-O(carbonyl)) | 15.2 | π → π (Ring to Carbaldehyde) |
| n(O1_nitro) | π(N(nitro)-O2_nitro) | 25.8 | n → π (Intra-Nitro Group) |
| π(C8-C9) | π(C4-C5) | 21.3 | π → π (Intra-Ring) |
| σ(C-H of CH3) | π(C4-C5) | 2.1 | σ → π (Hyperconjugation) |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. This involves identifying the most stable three-dimensional arrangements (conformers) and understanding the energy barriers between them. derpharmachemica.com
The primary sources of conformational flexibility in this molecule are the rotations around the single bonds connecting the carbaldehyde and nitro groups to the indole ring. The orientation of these substituents can significantly impact the molecule's properties, including its dipole moment and ability to interact with biological targets.
An MD simulation would typically involve the following steps:
Placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.
Assigning initial velocities to all atoms based on a target temperature.
Solving Newton's equations of motion iteratively for each atom to generate a trajectory of atomic positions over time.
By analyzing this trajectory, researchers can determine the probability of finding the molecule in different conformations. Key parameters, such as the dihedral angles defining the orientation of the -CHO and -NO₂ groups, are monitored. The simulation can reveal the most populated (lowest energy) conformational states and the dynamics of transition between them. For instance, simulations could show whether the carbaldehyde group preferentially lies planar with the indole ring and whether there is a significant energy barrier to its rotation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. jocpr.comcreative-biolabs.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and provide design principles for optimizing lead compounds. researchgate.net
To develop a QSAR model for analogs of this compound, a dataset of structurally similar indole derivatives with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) would be required. nih.goveurjchem.com The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure:
Constitutional Descriptors: Molecular Weight, Number of Rings, etc.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Electronic Descriptors: Dipole Moment, HOMO/LUMO energies, partial charges on atoms. mdpi.com
Physicochemical Descriptors: LogP (lipophilicity), Polar Surface Area (PSA), Molar Refractivity.
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that links a selection of these descriptors to the observed biological activity. orientjchem.org A hypothetical QSAR equation might look like this:
pIC₅₀ = β₀ + β₁(LogP) - β₂(PSA) + β₃(LUMO)
Where pIC₅₀ is the measure of biological activity, and β values are the coefficients determined by the regression analysis. Such a model suggests that activity increases with higher lipophilicity (LogP) and a higher energy LUMO, but decreases with a larger polar surface area. These insights serve as guiding principles for designing new derivatives with potentially enhanced activity.
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| Molecular Weight (MW) | Mass of the molecule. | Related to size and diffusion. |
| LogP | Octanol-water partition coefficient. | Measures lipophilicity and membrane permeability. |
| Polar Surface Area (PSA) | Surface sum over all polar atoms. | Affects membrane transport and solubility. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| Dipole Moment | Measure of the net molecular polarity. | Influences binding in polar active sites. |
Applications As Precursors in Advanced Organic Synthesis and Chemical Biology
Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs
Indole alkaloids represent a significant class of natural products with a wide spectrum of pharmacological activities. rsc.orgresearchgate.netopenmedicinalchemistryjournal.com The indole-2-carbaldehyde moiety is a key synthon for the construction of these complex molecules. ambeed.com The aldehyde group provides a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, which are essential for the elaboration of the intricate ring systems found in many alkaloids.
While specific examples detailing the use of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde in the total synthesis of a named alkaloid are not prevalent in the literature, its structural features suggest a strong potential for such applications. The aldehyde at the C2 position can readily participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations to extend the carbon framework. Furthermore, it can be converted into an imine and subsequently undergo cyclization reactions to form fused heterocyclic systems, a common motif in polycyclic indole alkaloids. arabjchem.org The methyl group at the C5 position can provide steric hindrance or electronic effects that may influence the stereochemical outcome of these reactions, offering a degree of control in the synthesis of specific stereoisomers. The nitro group at the C4 position can be reduced to an amine, which can then be used to construct further rings or introduce other functionalities.
Table 1: Potential Reactions of this compound in Alkaloid Synthesis
| Reaction Type | Reagent/Conditions | Potential Product |
| Wittig Reaction | Phosphonium ylide | 2-(alkenyl)-5-methyl-4-nitro-1H-indole |
| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | 2-(aminomethyl)-5-methyl-4-nitro-1H-indole |
| Aldol Condensation | Ketone/aldehyde, base | β-hydroxy carbonyl substituted indole |
| Pictet-Spengler Reaction | Tryptamine derivative (after reduction of nitro group) | Tetrahydro-β-carboline derivative |
Development of Novel Heterocyclic Systems and Annulated Indole Scaffolds
The construction of novel heterocyclic systems and annulated indole scaffolds is a significant focus in medicinal chemistry and materials science, as these structures often exhibit unique biological activities and photophysical properties. rsc.org Indole-2-carbaldehydes are valuable precursors for building such fused ring systems.
The reactivity of this compound makes it a suitable candidate for the synthesis of various annulated indoles. The aldehyde group can react with a range of binucleophilic reagents to construct new rings fused to the indole core. For instance, reaction with anthranilamide could potentially lead to the formation of quinazolinone-fused indoles. The electron-withdrawing nature of the nitro group at the C4 position can influence the reactivity of the indole ring, potentially facilitating cyclization reactions that might be challenging with unsubstituted indoles.
Furthermore, the nitro group itself can be a participant in cyclization reactions. For example, reductive cyclization of the nitro group with a suitably placed functional group, introduced via the aldehyde at C2, could lead to the formation of novel five- or six-membered rings fused to the indole nucleus. This strategy opens up avenues to a wide variety of previously unexplored heterocyclic systems. An indole-to-carbazole strategy, for instance, has been developed for the synthesis of substituted carbazoles. organic-chemistry.orgacs.org
Precursors for Fluorescent Probes and Chemical Sensors
Fluorescent probes and chemical sensors are indispensable tools in chemical biology for the visualization and detection of biologically important species. chemrxiv.org The indole moiety is a well-known fluorophore, and its derivatives are frequently used as the core of fluorescent sensors. spectroscopyonline.comresearchgate.netnih.gov The photophysical properties of indole-based fluorophores can be finely tuned by the introduction of electron-donating and electron-withdrawing groups. globethesis.com
The structure of this compound suggests its potential as a precursor for fluorescent probes. The indole nucleus provides the basic fluorescent scaffold. The strong electron-withdrawing nitro group at the C4 position is expected to significantly modulate the electronic structure of the indole ring, likely leading to a red-shift in the absorption and emission spectra. The aldehyde group at C2 serves as a convenient point for the attachment of a recognition moiety for a specific analyte. For example, condensation of the aldehyde with a hydrazine (B178648) derivative can yield a hydrazone, a common platform for the design of chemosensors for anions like fluoride. acs.org The binding of an analyte to the recognition unit can induce a change in the electronic properties of the conjugated system, resulting in a detectable change in fluorescence intensity or wavelength.
Table 2: Potential Design of a Fluorescent Probe from this compound
| Component | Role | Example |
| 5-Methyl-4-nitro-1H-indole | Fluorophore | Provides the core fluorescent signal |
| -CHO at C2 | Linker/Reaction site | Attachment of the recognition unit |
| Recognition Unit | Analyte Binding | e.g., Hydrazone for anion sensing |
| Analyte | Species to be detected | e.g., Fluoride, cyanide |
Building Blocks for Advanced Materials in Organic Electronics
The field of organic electronics utilizes organic molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Heterocyclic compounds, including indoles, are of interest in this area due to their tunable electronic properties and potential for self-assembly.
The electronic properties of this compound make it a potential building block for materials in organic electronics. The indole core is an electron-rich aromatic system, while the nitro group is a very strong electron acceptor. researchgate.netresearchgate.net This donor-acceptor character within the same molecule can lead to interesting intramolecular charge transfer (ICT) properties, which are desirable for applications in nonlinear optics and as emitters in OLEDs.
The aldehyde functionality provides a route to extend the conjugation of the system. For example, Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of larger π-conjugated systems. Polymerization of such monomers could yield polymers with potentially useful electronic and optical properties. While specific applications of this particular molecule in organic electronics are yet to be extensively reported, the fundamental electronic structure suggests it as a promising candidate for further investigation in this field.
Design and Synthesis of Ligands for Chemical Probes
Chemical probes are small molecules that are used to study and manipulate biological systems. The design of ligands that can selectively bind to specific biological targets, such as proteins or nucleic acids, is a crucial aspect of chemical biology. nih.gov The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in many biologically active compounds and can serve as a good starting point for ligand design. openmedicinalchemistryjournal.com
This compound possesses features that make it an interesting starting point for the design of ligands. The indole ring can participate in π-stacking interactions with aromatic residues in proteins or with the bases of nucleic acids. The nitro group can act as a hydrogen bond acceptor. The aldehyde group can be used to introduce a variety of other functional groups to optimize binding affinity and selectivity. For example, reductive amination of the aldehyde can introduce a basic amine, which can form salt bridges with acidic residues in a protein's active site.
Recent studies have shown that substituted 5-nitroindole (B16589) derivatives can act as binders for G-quadruplex DNA, a secondary structure of DNA that is implicated in cancer. researchgate.net While these studies did not specifically use the 2-carbaldehyde derivative, they highlight the potential of the 5-nitroindole scaffold in the design of ligands for nucleic acid structures. The aldehyde at the C2 position could be used to attach side chains that could further enhance the binding affinity and selectivity for a particular G-quadruplex topology.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Methods for Selective Transformations
The functional groups of 5-Methyl-4-nitro-1H-indole-2-carbaldehyde present both opportunities and challenges for selective chemical transformations. The electron-withdrawing nature of the nitro and carbaldehyde groups can deactivate the indole (B1671886) ring, affecting its nucleophilicity. Future research will focus on developing sophisticated catalytic systems that can achieve high selectivity and efficiency in modifying this scaffold.
A significant area of development will be in C-H functionalization . Directing group strategies are expected to play a crucial role in selectively activating the C-H bonds on the benzene (B151609) portion of the indole core (C6 and C7 positions), which are traditionally difficult to access. This would allow for the introduction of a wide range of functional groups, expanding the chemical space around the molecule. rsc.org Transition-metal-free approaches, such as chelation-assisted borylation using simple Lewis acids, are also emerging as a sustainable alternative to precious metal catalysis for C-H functionalization. rsc.org
Furthermore, the selective reduction of the nitro group is a key transformation. While complete reduction to an amine is common, the development of catalysts for partial reduction to nitroso or hydroxylamine (B1172632) intermediates would provide access to a different set of derivatives. nih.govjelsciences.com Designing catalytic systems that can achieve this selectivity in the presence of a reducible aldehyde group remains a challenge but is an active area of research. nih.gov For the aldehyde group, catalytic enantioselective additions will be a major focus. For instance, developing chiral catalysts for Friedel-Crafts-type reactions with other nucleophiles could lead to the synthesis of valuable chiral indole derivatives. wikipedia.org The presence of the nitro group, however, can reduce the indole's nucleophilicity, making such reactions challenging and necessitating the development of highly active and selective catalysts. acs.org
Integration with Flow Chemistry and Sustainable Synthesis Technologies
The synthesis and derivatization of complex molecules like this compound are increasingly benefiting from the integration of flow chemistry and other sustainable technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. nih.govnih.gov
Continuous flow synthesis is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ. nih.gov For instance, nitration and other electrophilic substitution reactions to form the indole core can be performed more safely and efficiently in microreactors, which offer superior heat and mass transfer. bohrium.com Future work will likely involve the development of multi-step, fully integrated flow systems for the de novo synthesis of substituted indoles, minimizing manual handling and purification steps. nih.gov The reductive cyclization of nitro compounds, a common strategy for indole synthesis, is another area where flow chemistry can be advantageously applied. nih.gov
In line with the principles of green chemistry, future synthetic routes will increasingly focus on sustainability. This includes the use of greener solvents, catalyst-free reactions where possible, and the development of multicomponent reactions (MCRs) that build molecular complexity in a single step. rsc.orgnih.gov MCRs are particularly attractive as they can lead to high atom economy and reduce waste. researchgate.net Designing novel MCRs that incorporate the this compound scaffold or its precursors will be a key research direction for generating libraries of diverse compounds in a sustainable manner. acs.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and transformation of complex molecules. Operando spectroscopy , which involves the real-time analysis of a catalytic reaction under actual working conditions, is an emerging trend that will be pivotal. wikipedia.org This methodology allows for the simultaneous measurement of catalytic activity and the spectroscopic characterization of the catalyst and reacting species. researchgate.net
Techniques such as in-situ Infrared (IR), Raman, and UV-Vis spectroscopy can provide valuable information on the formation and consumption of intermediates, catalyst speciation, and the influence of reaction parameters. youtube.comrsc.org For instance, monitoring the selective reduction of the nitro group on the indole ring could be achieved by tracking the vibrational modes of the N-O bonds in real-time. youtube.com This would enable precise control over the reaction to favor the formation of the desired product, such as the corresponding amine or hydroxylamine. researchgate.net
The application of these advanced spectroscopic methods will help to bridge the gap between model systems and industrially relevant conditions, providing insights that are essential for the rational design of more efficient and selective catalysts and processes. youtube.com The development of specialized reaction cells and probes compatible with the conditions required for indole synthesis will be a key enabler for these studies. wikipedia.org
Machine Learning and AI in Indole Synthesis Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis. researchgate.net For a molecule like this compound, these computational tools can significantly accelerate the discovery of novel synthetic routes and the optimization of reaction conditions. mdpi.com
Beyond route design, AI can also be employed to predict reaction outcomes, including yields and stereoselectivity, and to optimize reaction conditions. beilstein-journals.orgacs.org By building predictive models from experimental data, researchers can identify the optimal set of parameters (e.g., catalyst, solvent, temperature) to maximize the efficiency of a given transformation. beilstein-journals.org This data-driven approach reduces the need for extensive trial-and-error experimentation, saving time and resources. As these AI tools become more sophisticated and integrated with automated robotic platforms, they will enable high-throughput synthesis and screening of new indole derivatives. nih.gov
Exploration of New Derivatization Pathways for Enhanced Molecular Diversity and Chemodiversity
The this compound scaffold is a versatile starting point for the creation of diverse molecular libraries for drug discovery and materials science. chemdiv.com Future research will focus on exploring novel derivatization pathways to maximize the chemical and structural diversity of the resulting compounds. easychair.org
One promising approach is the Complexity-to-Diversity (CtD) strategy, where a complex and functionalized starting material is used to generate a library of structurally distinct compounds through a series of divergent reactions. nih.gov The multiple reactive handles on the target molecule—the aldehyde, the nitro group, and the indole NH—provide numerous opportunities for such transformations. For example, the aldehyde can be converted into a wide range of functional groups, including alcohols, amines, and carboxylic acids, or used in multicomponent reactions to build more complex heterocyclic systems. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-4-nitro-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : A common approach involves formylation and nitration of indole derivatives. For example, refluxing 5-methyl-1H-indole with nitrating agents (e.g., HNO₃/H₂SO₄) followed by Vilsmeier-Haack formylation (using POCl₃/DMF) can yield the target compound. Reaction optimization should focus on temperature control (60–80°C for nitration) and stoichiometric ratios to minimize byproducts like over-nitrated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC or NMR (δ 10.2–10.5 ppm for aldehyde protons).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Look for aldehyde proton resonance (~10.3 ppm) and nitro group deshielding effects on adjacent carbons.
- FT-IR : Confirm aldehyde C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group).
- Cross-Validation : Compare data with structurally similar indole aldehydes (e.g., indole-3-carboxaldehyde ).
Q. What are the primary research applications of this compound in medicinal chemistry or materials science?
- Applications :
- Medicinal Chemistry : Acts as a precursor for synthesizing kinase inhibitors or HDAC (histone deacetylase) inhibitors, analogous to bisindolylmaleimide derivatives .
- Materials Science : Nitro and aldehyde groups enable functionalization for coordination polymers or photoactive materials.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) to determine bond lengths, angles, and packing motifs. Refinement via SHELXL can clarify nitro group orientation and hydrogen-bonding networks.
- Data Interpretation : Analyze hydrogen-bonding patterns using graph-set notation (e.g., R₂²(8) motifs for dimeric interactions) .
Q. How should researchers address contradictions in experimental data, such as unexpected byproducts during synthesis or inconsistent biological activity?
- Approach :
Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-nitrated isomers) and adjust nitration conditions.
Biological Replicates : Repeat assays with purified batches to rule out contamination.
Computational Modeling : Perform DFT calculations to predict reactivity trends (e.g., regioselectivity of nitration) .
Q. What strategies can improve the stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- Thermal Analysis : Conduct TGA/DSC to assess decomposition thresholds (e.g., nitro group stability above 150°C).
- pH Stability Studies : Monitor aldehyde oxidation in buffered solutions (pH 2–12) via UV-Vis spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
